molecular formula C39H35N3O4 B11670404 dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11670404
M. Wt: 609.7 g/mol
InChI Key: NDJFLFCDWIZHBS-UHFFFAOYSA-N
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Description

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C39H35N3O4 and a molecular weight of 609.732 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a pyridine ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce fully saturated pyridine rings .

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves interactions with various molecular targets. The compound can act as a calcium channel blocker, similar to other 1,4-dihydropyridines, affecting calcium ion flow in cells . This mechanism is crucial in its potential therapeutic applications for cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a pyridine ring, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C39H35N3O4

Molecular Weight

609.7 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H35N3O4/c1-26-19-21-31(22-20-26)37-33(23-42(41-37)32-17-11-6-12-18-32)36-34(38(43)45-24-29-13-7-4-8-14-29)27(2)40-28(3)35(36)39(44)46-25-30-15-9-5-10-16-30/h4-23,36,40H,24-25H2,1-3H3

InChI Key

NDJFLFCDWIZHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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